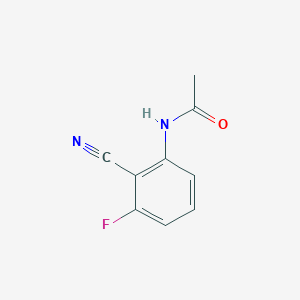

n-(2-Cyano-3-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Cyano-3-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 1155146-72-7 . It has a molecular weight of 178.17 . The IUPAC name for this compound is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Aplicaciones Científicas De Investigación

Pharmacodynamics and Toxicity Mechanisms

Paracetamol Mechanisms and Toxicity Paracetamol, known for its analgesic and antipyretic properties, has been studied extensively to understand its pharmacodynamics and toxicity mechanisms. The liver is the primary site for paracetamol metabolism, where it can form toxic metabolites leading to hepatotoxicity under overdose conditions. The variability in metabolism and susceptibility to toxicity among individuals highlights the importance of optimized administration to prevent adverse effects. Research also delves into the genetic differences affecting paracetamol metabolism, suggesting a link between enzyme genotypes and the risk of toxicity, which could inform safer drug use and therapeutic practices (Marzuillo, Guarino, & Barbi, 2014; Li-zi Zhao & G. Pickering, 2011).

Environmental Impact

Micropollutants and Environmental Toxicity The presence of acetaminophen as a micropollutant in natural water environments raises concerns due to its potential transformation into toxic intermediates. Studies highlight the need for advanced treatment technologies to remove these pollutants and mitigate their impact on human health and ecosystems. The environmental persistence and transformation pathways of acetaminophen emphasize the complexity of addressing pharmaceutical pollution (Hoang Nhat Phong Vo et al., 2019).

Therapeutic Potential and Antidotes

N-Acetylcysteine in Acetaminophen Toxicity N-Acetylcysteine (NAC) is recognized for its role in treating acetaminophen overdose by replenishing hepatic glutathione levels, thereby neutralizing toxic metabolites. This therapeutic application underscores the importance of timely intervention in cases of overdose to prevent liver damage and ensure recovery. The potential benefits of NAC extend beyond its immediate antidotal effects, hinting at broader applications in mitigating oxidative stress and inflammation (Rushworth & Megson, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and other specific measures .

Propiedades

IUPAC Name |

N-(2-cyano-3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVFTRGWSNJEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656196 |

Source

|

| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1155146-72-7 |

Source

|

| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)